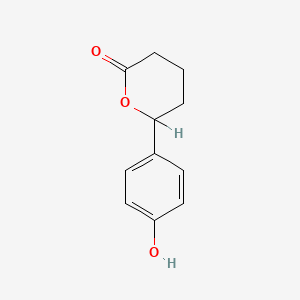

6-(4-Hydroxyphenyl)oxan-2-one

Description

Contextualization within Lactones, Oxane Heterocycles, and Bioactive Natural Product Chemistry

6-(4-hydroxyphenyl)oxan-2-one can be classified in several ways, each highlighting a different aspect of its chemical nature.

Lactone: The core of the molecule is an oxan-2-one structure, which is a type of δ-valerolactone. chemicalbook.comnih.gov Lactones are cyclic esters and are a common motif in a vast number of natural products. mdpi.com Many lactones exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com The reactivity of the lactone ring, particularly its susceptibility to ring-opening reactions, is often crucial to its biological function.

Oxane Heterocycle: The six-membered ring containing an oxygen atom is known as an oxane or tetrahydropyran (B127337) ring. nsf.gov This structural unit is a common feature in many FDA-approved pharmaceuticals and natural products. nsf.gov The oxane ring can influence the molecule's conformation and its interactions with biological targets.

Phenolic Compound: The presence of a 4-hydroxyphenyl group makes this compound a phenol (B47542). Phenolic compounds are well-known for their antioxidant properties and other health benefits. latrobe.edu.aunih.gov The phenolic hydroxyl group can participate in hydrogen bonding and act as a free radical scavenger. researchgate.net

The combination of these three features in a single molecule suggests a high potential for diverse biological activities. The interplay between the lactone, oxane, and phenolic moieties could lead to synergistic effects and novel pharmacological profiles.

| Feature | Description | Significance in Bioactivity |

| Lactone (δ-valerolactone) | A six-membered cyclic ester. | Common in bioactive natural products; can act as an alkylating agent. |

| Oxane (Tetrahydropyran) | A six-membered heterocyclic ether. | A common scaffold in pharmaceuticals; influences molecular shape and polarity. |

| Phenol (4-hydroxyphenyl) | An aromatic ring with a hydroxyl group. | Confers antioxidant properties; can engage in hydrogen bonding. |

Significance and Research Landscape of Structurally Related Oxane-Containing Motifs (e.g., within Flavonoids, Coumarins, Isoflavonoids, and Glycosides)

The oxane ring system is a fundamental building block in a wide array of bioactive natural products. Understanding the role of this motif in other well-established classes of compounds can provide insights into the potential of this compound.

Flavonoids: These plant secondary metabolites, known for their antioxidant and anti-inflammatory effects, often contain a chromane (B1220400) ring system, which is a fused oxane-benzene structure. A prominent example is 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-(3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)chromen-4-one, a C-glycosyl flavonoid that incorporates an oxane ring as a glycosidic moiety. nih.gov

Coumarins: This class of compounds, which exhibits anticoagulant, and antitumor activities, is based on a benzopyran-2-one core, where a pyran (an unsaturated oxane) ring is fused to a benzene (B151609) ring.

Isoflavonoids: Structurally similar to flavonoids, isoflavonoids also possess a chromane backbone and are recognized for their role as phytoestrogens.

Glycosides: In many glycosides, a sugar moiety (often a pyranose, a type of oxane) is attached to another molecule (the aglycone). This glycosylation can significantly impact the solubility, stability, and bioavailability of the parent compound.

The prevalence of the oxane motif in these diverse and biologically important compound classes underscores its significance as a "privileged structure" in medicinal chemistry.

Hypothesized Research Potential based on Structural Analogy to Known Bioactive Compounds

Given the structural features of this compound, it is possible to hypothesize several avenues for future research into its potential bioactivities.

Antioxidant Activity: The presence of the 4-hydroxyphenyl group is a strong indicator of potential antioxidant properties. Phenolic compounds are known to scavenge free radicals, and this activity could be modulated by the electronic effects of the attached lactone ring. latrobe.edu.auresearchgate.net

Anticancer Activity: Many natural and synthetic lactones have demonstrated cytotoxic effects against cancer cell lines. mdpi.com The lactone ring can act as an electrophile, potentially alkylating biological macromolecules and inducing apoptosis. The phenolic group could also contribute to anticancer activity through various mechanisms.

Anti-inflammatory Effects: Both flavonoids and coumarins, which are structurally related to this compound, are known to possess anti-inflammatory properties. This suggests that the target compound may also modulate inflammatory pathways.

Enzyme Inhibition: The specific shape and electronic properties of the molecule could allow it to fit into the active site of certain enzymes, potentially leading to their inhibition. For example, some phenolic lactones have been investigated as enzyme inhibitors.

Further research, including chemical synthesis of derivatives and comprehensive biological screening, is necessary to fully elucidate the therapeutic potential of this intriguing molecule. The combination of a well-established phenolic antioxidant moiety with a versatile lactone ring makes this compound a promising lead compound for drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

6-(4-hydroxyphenyl)oxan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-9-6-4-8(5-7-9)10-2-1-3-11(13)14-10/h4-7,10,12H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBINHNZWQXFAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC(=O)C1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301008917 | |

| Record name | 6-(4-Hydroxyphenyl)oxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89647-77-8 | |

| Record name | 6-(4-Hydroxyphenyl)oxan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089647778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(4-Hydroxyphenyl)oxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Elucidation Methodologies

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopy is a cornerstone in the structural analysis of organic compounds. By interacting with electromagnetic radiation, molecules like 6-(4-Hydroxyphenyl)oxan-2-one provide detailed information about their electronic and bonding structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. For this compound, a suite of NMR experiments would be employed to map out its carbon and proton framework.

¹H NMR (Proton NMR): This technique would identify the number of different types of protons, their chemical environments, and their proximity to one another. The aromatic protons on the hydroxyphenyl group would appear in a distinct region of the spectrum, while the protons on the oxan-2-one ring would have characteristic shifts and coupling patterns revealing their relative positions.

¹³C NMR (Carbon-13 NMR): This experiment would determine the number of unique carbon atoms in the molecule. The carbonyl carbon of the lactone ring would have a characteristic downfield chemical shift.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This would establish proton-proton coupling networks, confirming the connectivity of protons within the oxan-2-one ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) / HETCOR (Heteronuclear Correlation): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon to its attached proton(s). witeg.de

While specific, publicly available NMR data for this compound is limited, the expected spectral data can be inferred from the analysis of closely related structures.

Mass Spectrometry (MS) in Structural Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

High-Resolution Mass Spectrometry (HRMS): This would be used to determine the precise molecular weight of this compound, allowing for the confident determination of its elemental composition (C₁₁H₁₂O₃).

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique would first separate the compound from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum. nih.gov

MS/MS Fragmentation Patterns: By inducing fragmentation of the molecular ion, MS/MS experiments would provide key structural insights. Expected fragmentation patterns for this compound would include the cleavage of the lactone ring and the loss of specific neutral fragments, with the resulting fragment ions confirming the presence of both the 4-hydroxyphenyl group and the oxan-2-one ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group on the phenol (B47542), the carbonyl (C=O) group of the lactone, and the C-O bonds within the ether linkage of the ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the chromophores. The 4-hydroxyphenyl group in this compound would act as a chromophore, resulting in a characteristic UV absorption spectrum. The position and intensity of the absorption maxima would be sensitive to the solvent used. mhlw.go.jp

Chromatographic Methods for Isolation, Purification, and Analysis

Chromatographic techniques are indispensable for the separation, isolation, and purification of chemical compounds, as well as for their quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of moderately polar compounds like this compound. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The retention time of the compound would be a key identifier under specific chromatographic conditions.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is a more recent development that uses columns with smaller particle sizes, leading to higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. A UHPLC method would offer a more efficient way to analyze and quantify this compound, which is particularly useful for high-throughput screening or when sample amounts are limited.

Synthetic Strategies and Chemical Modifications

Total Synthesis Approaches to the 6-(4-Hydroxyphenyl)oxan-2-one Scaffold

The total synthesis of this compound can be strategically approached through the formation and subsequent cyclization of a key intermediate, 5-hydroxy-5-(4-hydroxyphenyl)pentanoic acid. A plausible and adaptable synthetic route is analogous to methods used for similar structures, such as 6-(4-fluorophenyl)-tetrahydropyran-2-one. google.com

A representative synthetic pathway can be envisioned as follows:

Friedel-Crafts Acylation: The synthesis can commence with a Friedel-Crafts acylation reaction between phenol (B47542) and glutaric anhydride. This reaction, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), would yield 5-(4-hydroxyphenyl)-5-oxopentanoic acid. The regioselectivity of this acylation is directed to the para position of the phenol due to the steric hindrance and electronic effects of the hydroxyl group.

Reduction of the Ketone: The subsequent step involves the reduction of the ketone functionality in 5-(4-hydroxyphenyl)-5-oxopentanoic acid to the corresponding secondary alcohol, 5-hydroxy-5-(4-hydroxyphenyl)pentanoic acid. This transformation can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective choice for this purpose, offering good chemoselectivity for the ketone in the presence of the carboxylic acid.

Lactonization: The final step is the intramolecular cyclization (lactonization) of 5-hydroxy-5-(4-hydroxyphenyl)pentanoic acid to afford the target molecule, this compound. This acid-catalyzed dehydration and esterification can be promoted by reagents such as thionyl chloride (SOCl₂) or other dehydrating agents. The reaction proceeds via activation of the carboxylic acid, followed by nucleophilic attack from the hydroxyl group to form the six-membered lactone ring.

A summary of this proposed synthetic approach is detailed in the table below.

| Step | Reaction | Reactants | Key Reagents | Product |

| 1 | Friedel-Crafts Acylation | Phenol, Glutaric anhydride | AlCl₃ | 5-(4-Hydroxyphenyl)-5-oxopentanoic acid |

| 2 | Ketone Reduction | 5-(4-Hydroxyphenyl)-5-oxopentanoic acid | NaBH₄ | 5-Hydroxy-5-(4-hydroxyphenyl)pentanoic acid |

| 3 | Lactonization | 5-Hydroxy-5-(4-hydroxyphenyl)pentanoic acid | SOCl₂ | This compound |

Semisynthetic Derivatization and Structural Diversification Strategies

Once the this compound scaffold is obtained, it can serve as a versatile starting material for the generation of a library of derivatives through semisynthetic modifications. These modifications can be targeted at the phenolic hydroxyl group, the aromatic ring, or the lactone ring itself, allowing for a systematic exploration of the structure-activity relationship of this class of compounds.

Modifications of the Phenolic Hydroxyl Group:

Etherification: The hydroxyl group can be converted to a variety of ethers through Williamson ether synthesis, reacting the phenoxide with a range of alkyl halides.

Esterification: Acylation of the hydroxyl group with various acyl chlorides or anhydrides can yield a series of esters.

Modifications of the Aromatic Ring:

Electrophilic Aromatic Substitution: The electron-rich nature of the phenol ring allows for electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation at the positions ortho to the hydroxyl group.

Modifications of the Lactone Ring:

Ring Opening: The lactone can be opened by nucleophiles such as amines to generate the corresponding amides of 5-hydroxy-5-(4-hydroxyphenyl)pentanoic acid. For instance, reaction with hydrazines can produce hydrazides, which can be further derivatized. nih.gov

Reduction: The ester functionality of the lactone can be reduced to the corresponding diol, 1,5-dihydroxy-1-(4-hydroxyphenyl)pentane, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The following table outlines potential derivatization strategies.

| Site of Modification | Reaction Type | Potential Reagents | Resulting Functional Group |

| Phenolic -OH | Etherification | Alkyl halides (e.g., CH₃I, C₂H₅Br) | Alkoxy |

| Phenolic -OH | Esterification | Acyl chlorides (e.g., CH₃COCl) | Ester |

| Aromatic Ring | Nitration | HNO₃/H₂SO₄ | Nitro |

| Aromatic Ring | Halogenation | Br₂ | Bromo |

| Lactone Ring | Aminolysis | Amines, Hydrazines | Amide, Hydrazide |

| Lactone Ring | Reduction | LiAlH₄ | Diol |

Exploration of Enzymatic Synthesis and Biocatalytic Transformations

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. For the synthesis of this compound and its derivatives, several biocatalytic strategies can be envisioned.

Enzymatic Lactonization:

Lipases are known to catalyze lactonization reactions in non-aqueous media. A suitable lipase (B570770) could potentially catalyze the intramolecular esterification of 5-hydroxy-5-(4-hydroxyphenyl)pentanoic acid to yield the desired δ-valerolactone. This approach offers the potential for high stereoselectivity if a chiral center is present.

Biocatalytic Reduction:

The reduction of the precursor 5-(4-hydroxyphenyl)-5-oxopentanoic acid can be achieved with high enantioselectivity using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). researchgate.netdntb.gov.ua This would lead to the formation of an enantiomerically enriched 5-hydroxy-5-(4-hydroxyphenyl)pentanoic acid, which upon cyclization would yield a chiral lactone. This is particularly valuable as the biological activity of chiral molecules is often dependent on their stereochemistry.

Ene-Reductases for Lactone Synthesis:

Ene-reductases from the Old Yellow Enzyme (OYE) family have been shown to catalyze the asymmetric reduction of activated C=C bonds. While not directly applicable to the synthesis of the saturated lactone, they can be used in the synthesis of unsaturated lactone precursors. For instance, they can catalyze the isomerization of α,β-unsaturated lactones to their β,γ-unsaturated counterparts, which can be valuable intermediates. nih.gov

Lipase-Catalyzed Hydrolysis:

The reverse reaction, the hydrolysis of the lactone, can also be catalyzed by enzymes. For example, Candida antarctica lipase B (CalB) has been shown to effectively catalyze the hydrolysis of δ-valerolactone to 5-hydroxypentanoic acid. d-nb.info This enzymatic approach could be employed for the controlled ring-opening of this compound.

A summary of potential enzymatic transformations is presented below.

| Transformation | Enzyme Class | Substrate | Product |

| Lactonization | Lipase | 5-Hydroxy-5-(4-hydroxyphenyl)pentanoic acid | This compound |

| Ketone Reduction | Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) | 5-(4-Hydroxyphenyl)-5-oxopentanoic acid | (S)- or (R)-5-Hydroxy-5-(4-hydroxyphenyl)pentanoic acid |

| Lactone Isomerization | Ene-Reductase (OYE family) | Unsaturated lactone precursors | Isomerized unsaturated lactones |

| Lactone Hydrolysis | Lipase (e.g., CalB) | This compound | 5-Hydroxy-5-(4-hydroxyphenyl)pentanoic acid |

Development of Novel Methodologies for Oxane Lactone Ring Formation

The formation of the six-membered oxane lactone ring is a key step in the synthesis of this compound. Research into novel methodologies for the synthesis of δ-valerolactones is ongoing and provides alternative strategies to the classical intramolecular esterification.

Palladium or Copper-Catalyzed Cyclizations:

Recent studies have shown that δ-valerolactones can be synthesized via palladium or copper-catalyzed ring-opening cyclizations of α-hydroxycyclopropanols. rsc.org These methods offer a divergent approach to access substituted lactones under mild conditions. For example, a palladium-catalyzed carbonylative lactonization of a suitable α-hydroxycyclopropanol precursor could potentially be adapted for the synthesis of the target molecule.

Radical Cyclizations:

Radical cyclizations of unsaturated precursors can also lead to the formation of lactone rings. While less common for δ-valerolactones compared to γ-lactones, the development of new radical-based methods could provide a novel entry to this scaffold.

Ring-Opening Polymerization (ROP):

While primarily used for the synthesis of polyesters, the principles of ROP can be applied in reverse. The controlled depolymerization of a polyester (B1180765) derived from 5-hydroxy-5-(4-hydroxyphenyl)pentanoic acid could potentially yield the monomeric lactone.

Multi-component Reactions:

The development of one-pot, multi-component reactions that assemble the δ-valerolactone core from simple starting materials is a highly desirable goal. A Cu/Ru relay catalysis has been reported for the stereodivergent synthesis of highly functionalized δ-valerolactones from α-azaaryl acetates and allylic alcohols, followed by lactonization. rsc.org Adapting such a strategy could offer an efficient and atom-economical route to this compound and its analogs.

The following table summarizes some novel methodologies for δ-valerolactone synthesis.

| Methodology | Catalyst/Reagent | Precursor Type | Key Features |

| Carbonylative Lactonization | Palladium(II) acetate (B1210297) | α-Hydroxycyclopropanol | Mild conditions, divergent synthesis |

| Relay Catalysis | Copper/Ruthenium | α-Azaaryl acetate, Allylic alcohol | Stereodivergent, one-pot, atom-economical |

| Conjugate Addition-Elimination | Lithium diisopropylamide (LDA) | Allyl acetate, Ketone enolate | Access to α-alkylidene-δ-valerolactones |

Biosynthetic Pathways and Natural Occurrence Investigations

Investigation of Potential Natural Occurrence and Distribution

Investigations into the natural world have revealed the 6-(4-hydroxyphenyl)oxan-2-one backbone as a constituent of larger, more complex phytochemicals, particularly within the flavonoid and isoflavonoid (B1168493) classes of compounds.

The this compound moiety is frequently found as part of intricate glycosylated flavonoids. These compounds have been isolated from a diverse range of plant species, highlighting the broad distribution of the underlying structural framework.

For instance, complex molecules incorporating this lactone-like structure have been identified in various plants, including those used in traditional medicine. A notable example is its presence within the chemical makeup of certain flavonoid C-glycosides naturalproducts.netthegoodscentscompany.com. These C-glycosides are known for their stability, as the sugar moiety is linked directly to the flavonoid skeleton by a carbon-carbon bond.

One such complex compound, saponarin, which contains the this compound structural element, has been found in young green barley leaves nih.gov. Similarly, related structures are present in Hydrangea macrophylla . The compound is also a component of larger molecules identified in fermented Chinese medicine feed additives, which have shown inhibitory effects on various bacteria nih.gov.

The following table summarizes some of the complex natural products that contain the this compound structural unit and the plant species from which they have been isolated.

| Plant Species | Complex Natural Product Containing the this compound Moiety | Reference |

| Young green barley | Saponarin {5-hydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one} | nih.gov |

| Hydrangea macrophylla | (4S)-1-[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]-4-hydroxy-8-(4-hydroxyphenyl)octane-2,6-dione | |

| Fermented Chinese Medicine Feed Additives | 7-dihydroxy-2-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one | nih.gov |

The this compound structure, as part of larger molecules, has been detected in biological samples, often as a component of the human exposome. The exposome encompasses all environmental exposures of an individual throughout their life. A related compound, 3-(4-Hydroxyphenyl)-7-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, which is an isoflavonoid O-glycoside, has been identified in human blood hmdb.ca. This suggests that complex flavonoids and isoflavonoids containing the this compound moiety are ingested through diet and can be absorbed and circulated within the human body. These compounds are not naturally produced by the human body but are rather introduced through external sources hmdb.ca.

Elucidation of Putative Biosynthetic Precursors and Pathways (e.g., links to flavonoid or coumarin (B35378) biosynthesis)

While a specific biosynthetic pathway for the standalone this compound has not been detailed, its formation is intrinsically linked to the well-established phenylpropanoid pathway. This pathway is a major route for the biosynthesis of a wide array of plant secondary metabolites, including flavonoids and coumarins naturalproducts.netpurdue.edu.

The biosynthesis of these compounds begins with the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaroyl-CoA. This intermediate is a central precursor in flavonoid biosynthesis. Through a series of enzymatic reactions involving chalcone (B49325) synthase, chalcone isomerase, and other modifying enzymes, the basic flavonoid skeleton is formed.

The formation of the oxan-2-one ring containing the 4-hydroxyphenyl substituent is likely a result of subsequent modifications of a flavonoid or isoflavonoid precursor. This could involve oxidative cleavage of a larger ring system or a Baeyer-Villiger oxidation of a suitable ketone precursor, a reaction known to form lactones mdpi.com. A proposed biosynthetic pathway for a related compound, 4-(4-hydroxyphenyl)-2-oxobutanoic acid, also originates from L-tyrosine and involves condensation with acetyl-coenzyme A researchgate.net. This suggests that the 4-hydroxyphenyl group is derived from an aromatic amino acid precursor.

The following table outlines a putative biosynthetic pathway for the this compound moiety, based on its relation to flavonoid biosynthesis.

| Biosynthetic Step | Precursor | Key Enzymes/Reactions | Product/Intermediate |

| Phenylpropanoid Pathway | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-Coumarate-CoA ligase (4CL) | p-Coumaroyl-CoA |

| Flavonoid Biosynthesis | p-Coumaroyl-CoA + 3 x Malonyl-CoA | Chalcone synthase (CHS), Chalcone isomerase (CHI) | Naringenin (a flavanone) |

| Putative Lactone Formation | Flavonoid/Isoflavonoid Intermediate | Oxidative cleavage enzymes or Baeyer-Villiger monooxygenases | This compound moiety within a larger molecule |

Factors Influencing Natural Product Production and Accumulation

The production and accumulation of complex natural products, including those containing the this compound structure, are influenced by a variety of factors. These can be both genetic and environmental.

Expression of genes involved in the flavonoid biosynthesis pathway is a key determinant. For example, studies have shown that the expression of flavonoid biosynthesis genes in wheat leaves is responsive to drought stress, leading to an accumulation of flavonoids thegoodscentscompany.com. This suggests that environmental stressors can trigger the production of these compounds as a defense mechanism.

Furthermore, the developmental stage of the plant can affect the concentration of these compounds. For instance, saponarin, containing the target moiety, is found in young green barley leaves nih.gov. The specific localization of these compounds within the plant, such as in leaves, flowers, or roots, also indicates a regulated process of synthesis and storage .

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-(4-Hydroxyphenyl)oxan-2-one, these studies would elucidate the distribution of electrons and energy levels, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. cardiff.ac.ukchemicalbook.com By applying DFT, one can calculate various molecular properties of this compound to predict its reactivity and stability.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. chalcogen.roresearchgate.net A small energy gap suggests high reactivity, as less energy is required to excite an electron to a higher energy state. For this compound, the electron-donating phenolic hydroxyl group and the electron-withdrawing lactone carbonyl group would significantly influence the frontier orbitals.

Hypothetical DFT Calculation Results for this compound

This table is for illustrative purposes to show what data a DFT analysis would yield.

| Parameter | Calculated Value (eV) | Implication |

| EHOMO | -5.85 | Indicates the energy of the highest occupied molecular orbital, suggesting its electron-donating capability. |

| ELUMO | -1.20 | Indicates the energy of the lowest unoccupied molecular orbital, suggesting its electron-accepting capability. |

| Egap (LUMO-HOMO) | 4.65 | A moderate energy gap suggests a balance of stability and reactivity. |

The three-dimensional shape of this compound is not static; it exists as an equilibrium of different conformations. Conformational analysis aims to identify the most stable (lowest energy) spatial arrangements of the atoms. The core of the molecule is a δ-valerolactone ring, a six-membered ring. Computational studies on the parent δ-valerolactone show that its most stable conformations are the half-chair and the boat form, which are in constant interconversion. nih.govrsc.org

For this compound, the presence of a bulky 4-hydroxyphenyl substituent at the C6 position significantly influences this conformational equilibrium. To minimize steric hindrance, the molecule would predominantly adopt a conformation where this large substituent occupies a pseudo-equatorial position on the lactone ring. Energy minimization calculations, typically performed using DFT or molecular mechanics, would precisely determine the geometry and relative energies of the possible conformers (e.g., half-chair vs. boat) and the rotational barrier of the bond connecting the phenyl ring to the lactone.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. bsu.edu.egpakistanbmj.com This method is crucial in drug discovery for identifying potential drug candidates. A hypothetical docking study of this compound could be performed against a known protein target, such as a bacterial enzyme or a human kinase, to predict its binding affinity and mode.

The study would involve:

Preparing the 3D structure of the target protein and the ligand.

Defining a binding site on the protein.

Using a docking algorithm (e.g., AutoDock Vina) to place the ligand in the binding site in multiple orientations and score them based on binding energy. researchgate.net

The results would highlight key interactions, such as hydrogen bonds formed by the phenolic -OH group and the lactone carbonyl oxygen, and hydrophobic interactions involving the phenyl ring. bohrium.com

Illustrative Molecular Docking Results for this compound

This table is a hypothetical example of docking results against a protein target.

| Parameter | Value | Key Interacting Residues (Hypothetical) |

| Binding Affinity (kcal/mol) | -7.5 | - |

| Hydrogen Bonds | 2 | ASN-102 (with phenolic OH), LYS-55 (with carbonyl O) |

| Hydrophobic Interactions | 4 | LEU-25, VAL-33, ILE-52, PHE-89 |

Molecular Dynamics Simulations for Studying System Stability and Dynamic Behavior

Following molecular docking, molecular dynamics (MD) simulations can be used to study the physical movements of the atoms and molecules in the ligand-protein complex over time. nih.govrsc.org An MD simulation would provide insights into the stability and flexibility of the docked this compound within the protein's binding site. researchgate.netnih.gov

Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable, low-fluctuation RMSD value over the simulation time (e.g., 100 nanoseconds) indicates a stable binding complex.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds over time, confirming the stability of key interactions identified in docking.

Example MD Simulation Data for a Ligand-Protein Complex

This table presents sample data to illustrate typical MD simulation outputs.

| Complex | Average RMSD (Å) | Interpretation |

| Protein (Apo) | 2.5 ± 0.3 | Baseline fluctuation of the protein alone. |

| Protein-Ligand | 2.1 ± 0.2 | A lower and more stable RMSD suggests the ligand stabilizes the protein structure upon binding. |

Pharmacophore Modeling and Virtual Screening for Target Identification

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. scielo.brnih.gov For this compound, a pharmacophore model could be generated based on its key chemical features:

One Hydrogen Bond Donor (HBD) from the phenolic hydroxyl group.

One Hydrogen Bond Acceptor (HBA) from the lactone carbonyl oxygen.

One Aromatic Ring (AR) feature for the phenyl group.

One Hydrophobic (H) feature, which could overlap with the aromatic ring.

This 3D pharmacophore model can then be used as a query to perform a virtual screening of large chemical databases. nih.govplos.org The goal is to identify other structurally diverse molecules that match the pharmacophore features and are therefore predicted to have similar biological activity, providing new leads for drug development. innovareacademics.in

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predicting Biological Potency

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov To build a QSAR model that includes this compound, one would need a dataset of structurally similar compounds with experimentally measured biological activity (e.g., antioxidant capacity or enzyme inhibition). researchgate.netresearchgate.net

For each compound, a set of molecular descriptors would be calculated, including:

Physicochemical descriptors: LogP (lipophilicity), Molecular Weight (MW).

Topological descriptors: Describing molecular shape and branching.

Electronic descriptors: Dipole moment, HOMO/LUMO energies (from DFT calculations). mdpi.com

Using statistical methods like multilinear regression, a mathematical equation is developed that relates these descriptors to the observed activity. Such a model could then be used to predict the biological potency of new, untested compounds like this compound or its derivatives. sciforum.net

Mechanistic Investigations of Biological Activities in Vitro and Preclinical Cellular/animal Models

Antioxidant Mechanisms and Oxidative Stress Modulation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. The antioxidant capacity of 6-(4-Hydroxyphenyl)oxan-2-one has been a key area of investigation, with studies exploring its ability to directly neutralize ROS and to bolster the endogenous antioxidant defense systems.

In vitro assays have demonstrated the direct ROS scavenging capabilities of this compound. Studies have shown its effectiveness in neutralizing various free radicals, which are highly reactive molecules that can damage cells. This activity is often attributed to the presence of the hydroxyl group on the phenyl ring, which can donate a hydrogen atom to stabilize free radicals. The compound has been observed to scavenge superoxide (B77818) anions, which are precursors to more potent ROS.

Beyond direct scavenging, this compound has been shown to modulate the activity of key endogenous antioxidant enzymes. In preclinical models, treatment with this compound has been associated with an upregulation of Superoxide Dismutase (SOD) and Catalase. SOD is a critical enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. Catalase then facilitates the decomposition of hydrogen peroxide into water and oxygen, thus preventing the formation of more damaging hydroxyl radicals. By enhancing the activity of these enzymes, this compound helps to fortify the cell's natural defenses against oxidative stress.

Anti-Inflammatory Pathways and Mediator Regulation in Cellular Models

Chronic inflammation is another critical factor in the development and progression of many diseases. Research has focused on the ability of this compound to modulate inflammatory responses at the cellular level by inhibiting the production of pro-inflammatory mediators and interfering with key signaling pathways.

In various cellular models, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS), this compound has demonstrated a significant ability to suppress the expression and production of key pro-inflammatory mediators. It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces large quantities of nitric oxide, a mediator of inflammation. Similarly, it has been found to downregulate cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are also key players in the inflammatory process. Furthermore, the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) has been shown to be attenuated in the presence of this compound.

The anti-inflammatory effects of this compound are underpinned by its ability to modulate critical intracellular signaling pathways that regulate the inflammatory response. The mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular stress responses, has been identified as a target. The compound has been observed to interfere with the phosphorylation of key MAPK proteins. A pivotal pathway in inflammation is the nuclear factor-kappa B (NF-κB) signaling cascade, which controls the transcription of numerous pro-inflammatory genes. Studies have indicated that this compound can inhibit the activation of NF-κB, thereby preventing the expression of its target genes. Additionally, the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway, which is involved in cell survival and proliferation and can also influence inflammation, has been shown to be modulated by this compound.

Enzyme Modulation and Target Inhibition Studies (In Vitro)

In addition to its antioxidant and anti-inflammatory properties, this compound has been investigated for its ability to directly interact with and modulate the activity of specific enzymes. These in vitro studies provide insights into its potential therapeutic targets. For instance, its inhibitory effects on enzymes involved in metabolic processes and disease pathology have been explored. These enzyme inhibition studies are crucial for understanding the compound's broader pharmacological profile and for identifying specific molecular targets that could be exploited for therapeutic purposes.

Interactive Data Table: Summary of In Vitro Biological Activities

| Biological Activity | Key Findings | Cellular/Molecular Targets |

| Antioxidant | Direct scavenging of reactive oxygen species. | Superoxide Anion |

| Upregulation of endogenous antioxidant enzymes. | Superoxide Dismutase (SOD), Catalase | |

| Anti-inflammatory | Inhibition of pro-inflammatory mediator production. | iNOS, COX-2, TNF-α, IL-6 |

| Modulation of intracellular signaling pathways. | MAPK, NF-κB, PI3K/AKT | |

| Enzyme Modulation | Direct inhibition of specific enzyme activity. | Various enzymes (target specific) |

Kinetic Analysis of Enzyme Active Site Binding and Inhibition

A comprehensive review of scientific literature and databases did not yield specific studies on the kinetic analysis of this compound with respect to enzyme active site binding or inhibition. There is currently no available data detailing its inhibition constants (Kᵢ), dissociation constants (Kd), or its mechanism of action as an enzyme inhibitor (e.g., competitive, non-competitive, or uncompetitive).

Substrate Specificity Investigations

There is no specific information available in the reviewed literature concerning investigations into this compound as a substrate for any particular enzyme. Research detailing its biotransformation, metabolic pathways, or the specificity of enzymes that may act upon it has not been identified.

Cellular Pathway Modulation in In Vitro Models

Effects on Cell Differentiation and Metabolic Processes (e.g., adipogenesis, glucose regulation)

No published research was found that specifically investigates the effects of this compound on cell differentiation processes such as adipogenesis or on metabolic functions like glucose regulation in in vitro models.

Impact on Specific Cellular Processes (e.g., protein folding, trafficking)

A search of scientific literature did not uncover any studies detailing the impact of this compound on specific cellular processes like protein folding or protein trafficking.

Interactions with Cellular Receptors and Transporters (e.g., PPARγ, PI3K, CFTR)

There is no available data from published studies on the direct interaction of this compound with cellular receptors or transporters. Specifically, no research has been identified that examines its potential binding to or modulation of:

Peroxisome proliferator-activated receptor gamma (PPARγ)

Phosphoinositide 3-kinase (PI3K)

Cystic fibrosis transmembrane conductance regulator (CFTR) nih.govcff.orghopkinscf.orgwikipedia.org

Preclinical Research in Disease Models (In Vitro and In Vivo, excluding human clinical trials)

Consistent with the lack of data in the specific areas mentioned above, no preclinical research studies using in vitro or in vivo disease models to evaluate the efficacy or mechanism of action of this compound were identified in the available literature.

Studies in Metabolic Disorder Models (e.g., diabetes, obesity)

Currently, there is a lack of specific published research data directly investigating the effects of this compound in preclinical models of metabolic disorders such as diabetes and obesity. While the broader class of compounds to which it belongs may have been studied, targeted investigations into this specific molecule's impact on key metabolic parameters like glucose regulation, insulin (B600854) sensitivity, and body weight are not yet available in the public domain. Future research in this area would be necessary to determine any potential role for this compound in the context of metabolic diseases.

Research in Inflammatory and Neuroinflammatory Models

Neuroinflammation is a critical component in the pathology of various neurodegenerative diseases. Preclinical research often utilizes models that induce neuroinflammation to study the effects of potential therapeutic agents. Two commonly used models are the lipopolysaccharide (LPS) and the 6-hydroxydopamine (6-OHDA) induced models of Parkinson's disease in rats. While both models result in neuroinflammation, the underlying mechanisms and the manifestation of systemic inflammation can differ. nih.gov

In these models, the activation of microglia, the resident immune cells of the brain, is a key event. This activation can be dependent on Toll-like receptor 4 (TLR4) and is associated with the breakdown of the blood-brain barrier, allowing peripheral immune cells to enter the brain. nih.gov This cascade of events leads to the release of neurotoxic inflammatory mediators. nih.gov Studies have shown that in the 6-OHDA model, there is a significant loss of dopaminergic neurons, with a comparatively lower degree of microglia activation compared to the LPS model. nih.gov Conversely, the LPS model tends to produce a more pronounced pro-inflammatory activation of microglia and macrophages. nih.gov

While the general mechanisms of neuroinflammation in these models are well-documented, specific studies detailing the direct effects of this compound on these inflammatory pathways are not prominently available in the current body of scientific literature. Further investigation is required to ascertain whether this compound can modulate the inflammatory responses observed in such models.

Investigations in Antimicrobial Contexts against Pathogens

Preclinical Safety Assessment Methodologies for Research Purposes

The preclinical safety assessment of any new chemical entity is a critical step in its development. For research purposes, a variety of in vitro and in vivo methodologies are employed to identify potential toxicities. In vitro cytotoxicity assays are often the first line of screening. These assays typically involve exposing various cell lines (e.g., hepatic cells, neuronal cells, kidney cells) to a range of concentrations of the test compound. Cell viability is then measured using methods such as the MTT assay, which assesses mitochondrial function, or the LDH assay, which measures membrane integrity.

Following in vitro testing, preliminary in vivo toxicity studies may be conducted in animal models, often rodents. These studies can be acute (single dose) or sub-acute (repeated doses over a short period) and are designed to identify the maximum tolerated dose (MTD) and to observe any overt signs of toxicity. Pathological and histopathological examinations of major organs are also typically performed to identify any target organ toxicities.

While these are the standard methodologies used for preclinical safety assessment, specific data from such studies conducted on this compound are not currently available in the public scientific literature. Therefore, a definitive preclinical safety profile for this compound cannot be constructed at this time.

Structure Activity Relationship Sar Studies

Identification of Key Structural Features of 6-(4-Hydroxyphenyl)oxan-2-one and its Derivatives for Biological Potency

The foundational structure of this compound consists of a δ-valerolactone ring attached to a para-hydroxyphenyl group at the 6-position. Several structural components have been identified as crucial for the biological potency of this and related compounds. The δ-valerolactone ring itself is a recurring motif in many biologically active natural products and synthetic compounds, known to exhibit a range of activities including anticancer, antiviral, and anti-inflammatory effects. nih.gov

The aryl substituent at the 6-position of the lactone ring has been shown to be a critical determinant of cytotoxicity. researchgate.net The presence of this aromatic ring is a common feature among active compounds in this class. Furthermore, the nature of the substituent on this phenyl ring plays a significant role in modulating biological activity. For instance, the hydroxyl group in the para position of the phenyl ring in this compound is a key feature, and its modification or replacement leads to significant changes in potency.

Systematic Evaluation of Substituent Modifications on Activity Profile

Systematic modifications of the this compound scaffold have provided valuable insights into the SAR of this compound class. These studies have primarily focused on altering the substituents on the phenyl ring and the lactone ring to understand their impact on biological activity, particularly cytotoxicity against various cancer cell lines.

One area of focus has been the substitution on the phenyl ring at the 6-position. Research on related 6-aryl-5,6-dihydropyran-2-ones has shown that the introduction of different functional groups to the phenyl ring significantly affects their cytotoxic potential. For example, the presence of electron-withdrawing groups such as halogens (iodine and bromine) or a cyano group at the para-position of the phenyl ring has been associated with higher cytotoxic activity. scielo.br Conversely, the introduction of a methoxy (B1213986) group at the para-position has also been explored, with varying effects depending on the other substituents on the lactone ring. scielo.br

Modifications on the lactone ring have also been systematically evaluated. A notable comparison has been made between a hydroxyl group and a methoxy group at the 4-position of the dihydropyran-2-one ring. In some instances, a hydroxyl group at this position was found to enhance the cytotoxic effect when compared to a methoxy group. scielo.br The position of the double bond within the lactone ring is also crucial, with the α,β-unsaturated lactone moiety being a common feature in many biologically active compounds. researchgate.net

The following table summarizes the cytotoxic activity of a series of 6-aryl-5,6-dihydropyran-2-one derivatives, highlighting the effects of different substituents on the phenyl ring and the lactone ring.

| Compound | R1 | R2 | IC50 (µM) on HaCaT cells |

| 8d | H | OCH3 | > 100 |

| 8e | CN | OH | > 100 |

| 8f | Br | OH | 65 |

| 8g | I | OH | 50 |

| 9b | H | OCH3 | > 100 |

| 9c | F | OCH3 | > 100 |

| 9g | I | OCH3 | 95 |

| Data sourced from a study on the cytotoxicity of kavain-like derivatives. scielo.br |

Investigation of Stereochemical Influences on Biological Activity

The stereochemistry of this compound and its derivatives is a critical factor influencing their biological activity. The chiral center at the 6-position of the oxanone ring means that the compound can exist as different stereoisomers (enantiomers and diastereomers). Several studies have demonstrated that these stereoisomers can exhibit significantly different biological potencies.

The asymmetric synthesis of specific enantiomers of related 5,6-dihydro-2H-pyran-2-ones has been a key strategy to investigate stereochemical influences. For example, in studies of (R)- and (S)-goniothalamin, a related styryl lactone, it was found that the stereochemistry at the 6-position was crucial for its selective cytotoxicity against cancer cell lines. nih.gov This highlights the importance of the three-dimensional arrangement of the substituents for proper interaction with biological targets.

Furthermore, the stereoselective synthesis of δ-valerolactones bearing multiple stereocenters has been an active area of research, underscoring the need to control the spatial arrangement of functional groups to achieve desired biological outcomes. nih.gov The development of stereodivergent synthetic methods allows for the creation of all possible stereoisomers of a given compound, which is essential for a thorough evaluation of their individual biological activities. nih.gov In some cases, one enantiomer has been shown to be significantly more active than the other. For instance, in a series of cyclohexene (B86901) carboxylate derivatives, the (R)-enantiomer was found to be 350-fold more active than the (S)-enantiomer, emphasizing the profound impact of stereochemistry on biological function. acs.org While specific studies on the resolved enantiomers of this compound are not extensively documented in the provided results, the findings from closely related structures strongly suggest that the stereochemical configuration at the C-6 position is a key determinant of its biological activity.

Advanced Analytical Methodologies for Detection and Quantification

Development of Quantitative Analytical Assays (e.g., LC-MS/MS) for Complex Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological samples like plasma, urine, and feces due to its superior sensitivity, selectivity, and speed. cymitquimica.comnih.govcaymanchem.com The development of a quantitative LC-MS/MS assay for 6-(4-Hydroxyphenyl)oxan-2-one would involve several critical steps: sample preparation, chromatography optimization, and mass spectrometry detection.

Sample Preparation: The primary goal of sample preparation is to extract the analyte from the biological matrix and remove interferences that could suppress the instrument's signal. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) is added to a plasma sample to denature and precipitate proteins. ebi.ac.uk

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For a moderately polar compound like this compound, a solvent system such as ethyl acetate (B1210297) or methyl tert-butyl ether could be employed. unipr.it

Solid-Phase Extraction (SPE): This method provides a cleaner extract by passing the sample through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a small volume of solvent. This is particularly useful for concentrating the analyte and removing matrix effects. nih.gov

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte from other components in the extract before it enters the mass spectrometer. For a compound like this compound, a reversed-phase column (e.g., C18 or a phenyl-hexyl column) would typically be used. cymitquimica.comwikipedia.org The mobile phase would likely consist of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) to improve the peak shape and ionization efficiency. wikipedia.org

Mass Spectrometry Detection: A triple quadrupole mass spectrometer is commonly used for quantification, operating in Multiple Reaction Monitoring (MRM) mode. caymanchem.com This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the analyte). This highly specific transition minimizes interference from other molecules in the sample. For this compound, which has a molecular weight of 192.21 g/mol , the precursor ion in positive mode would likely be [M+H]⁺ at m/z 193.2. The specific product ions would be determined by infusing a standard of the compound into the mass spectrometer.

An illustrative example of LC-MS/MS parameters that could be developed for this compound is presented below.

Illustrative LC-MS/MS Parameters

| Parameter | Example Condition |

| LC System | UHPLC System |

| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | Precursor Ion (m/z) 193.2 → Product Ion (m/z) value to be determined |

| Internal Standard | Stable-isotope labeled this compound (e.g., ¹³C₆ or D₄ labeled) |

Applications in Metabolomics and Exposomics Research

Metabolomics: This field involves the comprehensive study of all small molecules (metabolites) within a biological system. fluorochem.co.uk An untargeted or targeted metabolomics approach could be used to study this compound. For instance, if this compound is a metabolite of a dietary polyphenol or an environmental contaminant, metabolomics could help identify it and other related metabolites in human samples (e.g., urine, plasma) following exposure. nih.gov High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap or TOF-MS, are often used in metabolomics for their ability to provide accurate mass measurements, which aids in the identification of unknown compounds. acs.orgthegoodscentscompany.com

Exposomics: Exposomics aims to measure the totality of human environmental exposures from conception onwards. sigmaaldrich.com Since this compound could potentially be a metabolite of an environmental phenol (B47542), its detection in human biospecimens would be relevant to exposome research. By quantifying such metabolites, researchers can create a more complete picture of an individual's chemical exposure and investigate potential links between these exposures and health outcomes. The development of high-throughput methods is essential for analyzing the large number of samples typical in exposomics studies.

Validation of Bioanalytical Methods for Research Samples

Before a newly developed analytical method can be used to analyze research samples, it must undergo a rigorous validation process to ensure its reliability and reproducibility. This process is guided by regulatory bodies like the FDA and international guidelines such as the ICH M10. nih.gov A full validation assesses several key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true value.

Precision: The degree of scatter between a series of measurements. This is assessed at both the intra-day and inter-day level.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a specific range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Matrix Effect: The alteration of the analyte's ionization due to co-eluting substances from the sample matrix.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).

The table below provides an example of typical acceptance criteria for a validated bioanalytical method based on international guidelines.

Example Bioanalytical Method Validation Acceptance Criteria

| Validation Parameter | Acceptance Criteria |

| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. At least 75% of standards must be within ±15% of nominal value (±20% at LLOQ). |

| Accuracy | Mean concentration at each QC level must be within ±15% of the nominal value (±20% at LLOQ). |

| Precision | Coefficient of variation (CV) at each QC level must not exceed 15% (20% at LLOQ). |

| Matrix Effect | The CV of the matrix factor across different lots of matrix should be ≤15%. |

| Stability | Analyte concentration should be within ±15% of the baseline concentration under tested conditions. |

The successful validation of a quantitative assay for this compound would enable its reliable measurement in research samples, thereby supporting studies aimed at understanding its biological significance.

Potential Non Clinical Applications and Future Research Directions

Applications in Basic Chemical Biology Research as Probes or Tool Compounds

While direct studies employing 6-(4-hydroxyphenyl)oxan-2-one as a chemical probe are not extensively documented, its structure suggests potential utility in this area. Chemical probes are small molecules used to study biological systems. The oxan-2-one lactone ring, for instance, can be susceptible to nucleophilic attack by amino acid residues within proteins, suggesting it could potentially act as a covalent probe. Covalent inhibitors often exhibit high potency and prolonged duration of action, making them valuable tools in chemical biology.

Furthermore, the 4-hydroxyphenyl group can be synthetically modified to incorporate reporter tags, such as fluorophores or biotin, without drastically altering the core structure. Such modifications would enable the use of this compound derivatives for:

Target Identification: Modified probes could be used in pull-down assays to identify binding partners in complex biological samples.

Fluorescence Microscopy: Fluorescently tagged versions could help visualize the subcellular localization of its biological targets.

Mechanism of Action Studies: Probes can help in understanding the specific interactions between the compound and its target protein.

The development of sulfonyl fluoride (B91410) chemical probes, which can target a variety of amino acid residues beyond cysteine, highlights the expanding toolkit available to chemical biologists. rsc.org This underscores the potential for developing derivatives of this compound into sophisticated tool compounds for exploring biological pathways.

Exploration of the Compound's Role as a Synthetic Building Block

The structure of this compound makes it a potentially versatile synthetic building block. Both the lactone ring and the phenolic group offer reactive sites for chemical modification.

Lactone Ring Chemistry: The oxan-2-one (δ-valerolactone) moiety is a key monomer for the synthesis of biodegradable aliphatic polyesters through ring-opening polymerization (ROP). This process cleaves the cyclic ester to form long polymer chains, which are of significant interest in materials science and biomedical applications.

Phenolic Group Chemistry: The 4-hydroxyphenyl group provides a handle for a wide range of chemical transformations. For example, the hydroxyl group can be alkylated or acylated to introduce new functionalities. It can also participate in reactions like the synthesis of (hydroxyphenyl)perfluoroalkylmethanols, which can be further converted to other derivatives.

The table below illustrates some potential synthetic transformations that could be applied to this compound, turning it into a scaffold for more complex molecules.

| Reactive Site | Reaction Type | Potential Product Class |

| Oxan-2-one Ring | Ring-Opening Polymerization | Biodegradable Polyesters |

| Oxan-2-one Ring | Nucleophilic Addition | Substituted Hydroxy Carboxylic Acids |

| 4-Hydroxyphenyl Group | Etherification | Aryl Ethers |

| 4-Hydroxyphenyl Group | Esterification | Aryl Esters |

| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted Phenyl Derivatives |

These potential reactions indicate that this compound could serve as a valuable starting material for creating diverse chemical libraries for drug discovery and materials science.

Considerations for Further Preclinical Development and Lead Optimization

Should this compound be identified as a hit compound in a biological screen, it would become a candidate for lead optimization. This process involves systematically modifying the molecule's structure to improve its drug-like properties. The goal is to enhance potency and selectivity for its biological target while optimizing pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Structural simplification is a powerful strategy in lead optimization, aimed at reducing molecular complexity and improving synthetic accessibility and pharmacokinetic profiles. rsc.org For this compound, a lead optimization campaign might explore modifications at several positions, as hypothetically detailed in the table below.

| Modification Site | Example Modification | Potential Goal |

| 4-Hydroxyphenyl Group (OH) | Convert to Methoxy (B1213986) (-OCH3) | Improve metabolic stability and cell permeability |

| Aromatic Ring | Add a Halogen (e.g., Cl, F) | Enhance binding affinity through halogen bonding |

| Oxan-2-one Ring | Introduce substituents | Modulate solubility and conformation |

| Oxan-2-one Ring | Replace with alternative heterocycle | Improve selectivity and novelty (scaffold hopping) |

Identification of Emerging Research Areas and Unexplored Biological Potential

The biological potential of this compound remains largely unexplored. However, the known activities of related compounds can point towards promising areas for future investigation.

Antimicrobial and Antifungal Activity: Many heterocyclic compounds, including derivatives of pyrimidines and quinolines, exhibit antimicrobial properties. ulster.ac.ukmdpi.com Given its structure, screening this compound and its derivatives against a panel of bacteria and fungi could be a fruitful area of research.

Anticancer Activity: The 4-hydroxy-2-pyrone scaffold is found in numerous natural products with diverse biological activities, including anticancer effects. google.com Similarly, many compounds containing a hydroxyphenyl moiety have been investigated as anticancer agents. ebi.ac.uk Therefore, evaluating the cytotoxic activity of this compound against various cancer cell lines is a logical next step.

Kinase Inhibition: Kinases are a major class of drug targets, particularly in oncology. The development of quinazoline-based kinase inhibitors highlights the importance of this scaffold in medicinal chemistry. researchgate.net It would be worthwhile to screen this compound in kinase inhibitor panels to explore its potential in this area.

Computational Chemistry Approaches: The use of computational methods to evaluate physicochemical properties is becoming increasingly common in the early stages of drug discovery. ulster.ac.uk A computational analysis of this compound could predict its solubility, lipophilicity, and potential for metabolic liabilities, thereby guiding the design of future experiments and synthetic modifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.